Alanine, N-((2-chloroethyl)nitrosocarbamoyl)-, benzyl ester, L-
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Overview
Description
Preparation Methods
The preparation of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves the reaction of Benzo[b]thiophene with chlorobenzene . The specific method includes reacting Benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . This method is commonly used in both laboratory and industrial settings due to its efficiency and reliability.
Chemical Reactions Analysis
3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound undergoes substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include alkali metal chlorides, acids for acidification, and specific catalysts depending on the desired reaction. The major products formed from these reactions vary based on the type of reaction and the reagents used.
Scientific Research Applications
3-Chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a catalyst in biochemical reactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products. The exact molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-carboxylic acid: Lacks the chlorine atom, leading to different reactivity and applications.
3-Bromobenzo[b]thiophene-2-carboxylic acid: Contains a bromine atom instead of chlorine, resulting in different chemical properties and reactivity.
3-Iodobenzo[b]thiophene-2-carboxylic acid: Contains an iodine atom, which affects its reactivity and applications.
The uniqueness of 3-Chlorobenzo[b]thiophene-2-carboxylic acid lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
96408-99-0 |
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Molecular Formula |
C13H16ClN3O4 |
Molecular Weight |
313.74 g/mol |
IUPAC Name |
benzyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoate |
InChI |
InChI=1S/C13H16ClN3O4/c1-10(15-13(19)17(16-20)8-7-14)12(18)21-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,19)/t10-/m0/s1 |
InChI Key |
ZCDHMPOSMLSEQE-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)N(CCCl)N=O |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
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